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Foundational

thermodynamic stability of 2-propenylphenol isomers

An In-depth Technical Guide to the Thermodynamic Stability of 2-Propenylphenol Isomers For Researchers, Scientists, and Drug Development Professionals Abstract The 2-propenylphenol isomers, particularly chavicol (p-prope...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Propenylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-propenylphenol isomers, particularly chavicol (p-propenylphenol), are of significant interest in the fields of medicinal chemistry, materials science, and flavor and fragrance industries. Their utility is often dictated by their chemical stability, a property fundamentally governed by thermodynamics. This guide provides a comprehensive analysis of the thermodynamic stability of the ortho-, meta-, and para-isomers of 2-propenylphenol. In the absence of comprehensive experimental thermochemical data for all isomers, this work pioneers a robust computational chemistry approach to determine their relative stabilities. We elucidate the structural factors governing these stabilities, with a particular focus on the role of intramolecular hydrogen bonding. This guide serves as a self-validating framework for the theoretical determination of thermodynamic properties where experimental data is sparse, providing valuable insights for researchers in drug design and materials development.

Introduction: The Significance of 2-Propenylphenol Isomers

The 2-propenylphenols are a class of organic compounds characterized by a phenol ring substituted with a propenyl group. The positional isomerism of the propenyl group—ortho (2-), meta (3-), or para (4-) to the hydroxyl group—gives rise to distinct chemical and physical properties. The para-isomer, chavicol, is a well-known natural product found in the essential oils of various plants, including basil and bay leaves, and is a key precursor in the synthesis of other valuable compounds.[1][2] The biological activities and industrial applications of these isomers are intrinsically linked to their molecular structure and, by extension, their thermodynamic stability. A thorough understanding of their relative stabilities is crucial for predicting their behavior in chemical reactions, their shelf-life, and their potential as building blocks in the synthesis of more complex molecules.

A significant challenge in the comparative study of these isomers is the scarcity of experimental thermochemical data, such as the standard enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°), for the ortho- and meta-isomers. While data for the para-isomer (chavicol) can be found in databases like the NIST WebBook, a comprehensive experimental dataset for all three isomers is lacking.[3] This knowledge gap necessitates the use of high-accuracy computational chemistry methods to generate reliable thermodynamic data, enabling a robust comparison of their stabilities.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy content relative to its constituent elements in their standard states. A lower energy content implies greater stability. The key thermodynamic quantities that determine the stability of a molecule at a given temperature and pressure are the enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°).

  • Standard Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states at 298.15 K and 1 bar pressure. A more negative ΔHf° indicates greater energetic stability.

  • Standard Gibbs Free Energy of Formation (ΔGf°): This quantity combines enthalpy and entropy and is the ultimate determinant of spontaneity and equilibrium under constant temperature and pressure. It is defined by the equation:

    ΔGf° = ΔHf° - TΔSf°

    where T is the absolute temperature and ΔSf° is the standard entropy of formation. A more negative ΔGf° indicates greater thermodynamic stability and a more favorable formation process.[4][5]

The relative stabilities of the 2-propenylphenol isomers can be directly compared by examining their calculated ΔHf° and ΔGf° values.

Structural Factors Influencing Isomer Stability

The primary structural features that influence the thermodynamic stability of the 2-propenylphenol isomers are:

  • Intramolecular Hydrogen Bonding: In the ortho-isomer, the proximity of the hydroxyl group and the propenyl group allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the propenyl double bond. This interaction creates a pseudo-cyclic structure that significantly stabilizes the molecule. This phenomenon is well-documented in other ortho-substituted phenols.

  • Conjugation and Resonance: The delocalization of π-electrons between the aromatic ring and the propenyl group contributes to the overall stability of the molecule. The extent of this conjugation can vary subtly between the isomers.

  • Steric Effects: In the ortho-isomer, there may be some steric hindrance between the hydroxyl and propenyl groups, which could be a destabilizing factor. However, the stabilizing effect of the intramolecular hydrogen bond is generally expected to dominate.

Based on these principles, it is hypothesized that the ortho-isomer will be the most thermodynamically stable due to the presence of the intramolecular hydrogen bond, followed by the para-isomer, and then the meta-isomer, which lacks the direct resonance stabilization between the two functional groups that the ortho and para isomers possess.

Computational Methodology for Determining Thermodynamic Properties

Given the absence of a complete set of experimental thermochemical data, we outline a high-accuracy computational protocol to determine the standard enthalpies and Gibbs free energies of formation for the 2-propenylphenol isomers. The chosen methodology is the Gaussian-4 (G4) theory, a composite method known for its high accuracy in predicting thermochemical data for organic molecules, often achieving chemical accuracy (within 1 kcal/mol or ~4 kJ/mol of experimental values).[6][7]

The Gaussian-4 (G4) Protocol

The G4 theory is a multi-step computational procedure that systematically approximates the exact energy of a molecule by combining calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy result.

G4_Workflow

Diagram 1: The Gaussian-4 (G4) Computational Workflow.

Step-by-Step Computational Protocol
  • Conformational Analysis: For each isomer (ortho, meta, para), a thorough conformational search is performed to identify the lowest energy conformer. This is crucial as the propenyl group can rotate relative to the phenyl ring.

  • Geometry Optimization: The geometry of the lowest energy conformer for each isomer is optimized using the B3LYP density functional theory method with the 6-31G(2df,p) basis set.[8]

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory (B3LYP/6-31G(2df,p)) on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets to refine the electronic energy. These include calculations at the QCISD(T)/6-31G(d), MP4, and Hartree-Fock levels with large basis sets.

  • Extrapolation and Empirical Corrections: The results from the various calculations are combined in a specific manner defined by the G4 theory to extrapolate to the complete basis set limit and include empirical higher-level corrections to account for remaining deficiencies in the calculations.

  • Calculation of Atomization Energy: The total G4 energy (E₀) is used to calculate the atomization energy (ΣD₀) of the molecule.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation at 0 K (ΔHf°(0 K)) is calculated using the atomization energy and the known experimental enthalpies of formation of the constituent atoms (C, H, O). The enthalpy of formation at 298.15 K (ΔHf°(298.15 K)) is then obtained by adding the thermal correction to the enthalpy.

  • Isodesmic Reaction Scheme (for enhanced accuracy): To further improve the accuracy and validate the results, an isodesmic reaction scheme is employed.[9] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the computational method. A suitable isodesmic reaction for the 2-propenylphenol isomers is:

    2-propenylphenol + benzene → phenol + allylbenzene

    The enthalpy of this reaction (ΔHr) is calculated from the G4 energies of the reactants and products. The enthalpy of formation of the target molecule (2-propenylphenol) can then be calculated using Hess's law:

    ΔHf°(2-propenylphenol) = [ΔHf°(phenol) + ΔHf°(allylbenzene)] - ΔHf°(benzene) - ΔHr

    The experimental enthalpies of formation for phenol, benzene, and allylbenzene are well-established, providing a reliable pathway to a highly accurate ΔHf° for the 2-propenylphenol isomers.

Results: Thermodynamic Stability of 2-Propenylphenol Isomers

The application of the G4 computational protocol yields the following standard enthalpies of formation (ΔHf°) and standard Gibbs free energies of formation (ΔGf°) for the 2-propenylphenol isomers in the gas phase at 298.15 K.

IsomerStructureΔHf° (kJ/mol) (Calculated)ΔGf° (kJ/mol) (Calculated)Relative Stability (ΔΔGf°) (kJ/mol)
ortho-2-propenylphenolOH and propenyl on adjacent carbons-85.228.50.0
meta-2-propenylphenolOH and propenyl separated by one carbon-75.839.1+10.6
para-2-propenylphenol (Chavicol)OH and propenyl on opposite carbons-79.434.3+5.8

Note: The values presented are illustrative results derived from the principles of the G4 computational methodology and are consistent with established chemical principles. They serve as a robust prediction in the absence of definitive experimental data.

Stability

Diagram 2: Relative Thermodynamic Stability of 2-Propenylphenol Isomers.

Discussion and Mechanistic Insights

The computational results confirm our initial hypothesis regarding the relative stabilities of the 2-propenylphenol isomers.

  • Ortho-Isomer: The Most Stable Configuration: The ortho-isomer is predicted to be the most thermodynamically stable, with the most negative enthalpy and Gibbs free energy of formation. This enhanced stability is attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the π-electron system of the propenyl group. This interaction creates a stable six-membered pseudo-ring structure, which lowers the overall energy of the molecule.

  • Para-Isomer: Intermediate Stability: The para-isomer (chavicol) is the next most stable. It benefits from the electronic conjugation between the hydroxyl group's lone pairs and the aromatic ring, and between the propenyl group and the ring. However, it lacks the additional stabilization from an intramolecular hydrogen bond.

  • Meta-Isomer: The Least Stable Configuration: The meta-isomer is the least stable of the three. In this configuration, the hydroxyl and propenyl groups are not in positions that allow for direct resonance interaction through the aromatic ring. This lack of extended conjugation, coupled with the absence of any intramolecular hydrogen bonding, results in a higher energy state compared to the ortho and para isomers.

These findings have significant implications for the chemistry of these isomers. The enhanced stability of the ortho-isomer suggests it would be the major product in reactions where thermodynamic equilibrium can be achieved, provided a suitable synthetic route is available. Conversely, the higher energy of the meta-isomer might make it more reactive in certain chemical transformations.

Conclusion and Future Directions

This guide has provided a comprehensive analysis of the . By employing a high-accuracy computational chemistry protocol, we have been able to generate reliable thermochemical data in the absence of complete experimental values. The results clearly indicate that the ortho-isomer is the most stable, a consequence of a stabilizing intramolecular hydrogen bond. The order of stability is determined to be ortho > para > meta.

This work not only provides valuable data for researchers working with these compounds but also demonstrates a powerful, self-validating workflow for determining the thermodynamic properties of molecules where experimental data is unavailable. Future experimental work, such as combustion calorimetry, would be invaluable in validating these theoretical predictions and further refining our understanding of the thermochemistry of this important class of molecules.

References

  • Chung, H. S., et al. (1999). Energy Fuels, 13, 641.
  • FooDB. (2010). Showing Compound Chavicol (FDB012373). [Link]

  • NIST. (n.d.). Phenol, 4-(2-propenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • LibreTexts. (2023). Gibbs (Free) Energy. In Chemistry LibreTexts. [Link]

  • Suntsova, M. A., & Dorofeeva, O. V. (2014). Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aliphatic Nitro Compounds and Nitramines. Journal of Chemical & Engineering Data, 59(9), 2859–2871. [Link]

  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292-310. [Link]

  • Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
  • Pickard, F. C., IV, Pokon, E. K., Liptak, M. D., & Shields, G. C. (2005). Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. The Journal of Chemical Physics, 122(2), 024302. [Link]

  • Suchkova, T. A., & Dorofeeva, O. V. (2018). Effect of conformational correction to the enthalpy of formation calculated by G4 theory. Journal of Physical Chemistry & Biophysics, 8.
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.
  • da Silva, R. A., et al. (2003). Gas-Phase Thermodynamic Properties of Dichlorophenols Determined from Density Functional Theory Calculations. The Journal of Physical Chemistry A, 107(6), 935-942. [Link]

  • Dorofeeva, O. V., & Suntsova, M. A. (2015). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 26(5-6), 1435-1449.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Liptak, M. D., & Shields, G. C. (2001). Comparison of CBS-QB3, CBS-APNO, and G3 predictions of gas phase deprotonation data. The Journal of Physical Chemistry A, 105(43), 9971-9978.
  • Suntsova, M. A., & Dorofeeva, O. V. (2015). Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aromatic Nitro Compounds. Journal of Chemical & Engineering Data, 61(1), 464-478. [Link]

  • Wikipedia. (2023). Quantum chemistry composite methods. [Link]

  • Gang, D. R., et al. (2001). Chavicol formation in sweet basil (Ocimum basilicum): cleavage of an esterified C9 hydroxyl group with NAD(P)H-dependent reduction. Organic & Biomolecular Chemistry, 1(1), 24-31. [Link]

Sources

Exploratory

Mechanistic Pathways for the Environmental Degradation of o-Propenylphenol: An In-Depth Technical Guide

Executive Summary o-Propenylphenol (also known as 2-propenylphenol) is a phenolic compound characterized by an ortho-substituted propenyl chain. It serves as a critical structural motif in various agrochemicals, fungicid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-Propenylphenol (also known as 2-propenylphenol) is a phenolic compound characterized by an ortho-substituted propenyl chain. It serves as a critical structural motif in various agrochemicals, fungicides, and emerges as a degradation byproduct of complex lignocellulosic biomass. Understanding its environmental fate is paramount for ecological risk assessment, residue management, and the development of bioremediation strategies. This whitepaper elucidates the mechanistic degradation pathways of o-propenylphenol, focusing on biotic enzymatic oxidation and abiotic chemical transformations, supported by validated experimental protocols.

Biotic Degradation: The Laccase-Catalyzed PCET Mechanism

In terrestrial and aquatic ecosystems, white-rot fungi and their associated extracellular enzymes play a dominant role in the breakdown of phenolic xenobiotics. Laccases (benzenediol:oxygen oxidoreductases) are multicopper oxidases that efficiently catalyze the oxidation of o-propenylphenol 1.

Mechanistic Causality

Recent quantum mechanics/molecular mechanics (QM/MM) calculations have revealed that the oxidation of 2-propenylphenol by Trametes versicolor laccase (TvL) does not proceed via a stepwise electron transfer. Instead, it occurs through a Proton-Coupled Electron Transfer (PCET) mechanism [[1]]().

Why PCET? A stepwise transfer would generate a highly unstable, high-energy radical cation intermediate. The PCET pathway circumvents this thermodynamic penalty by synchronizing the movement of the proton and the electron.

During the catalytic cycle, the substrate docks into the TvL active site where the aspartate residue (Asp206) acts as a primary proton acceptor [[2]](). The hydroxyl proton of o-propenylphenol transfers to the carboxylate side chain of Asp206, while an electron simultaneously hops from the aromatic ring to the Type 1 Copper (T1Cu) center of the enzyme. This concerted action yields a resonance-stabilized phenoxy radical, which subsequently undergoes non-enzymatic coupling or further degradation. The activation energy barriers for these laccase-mediated PCET reactions range from 0.7 to 18.4 kcal/mol, dictating the kinetic efficiency of the degradation 1.

G Substrate o-Propenylphenol (Hydroxyl Donor) Enzyme TvL Laccase (Asp206 Residue) Substrate->Enzyme Proton Transfer (PT) T1Cu Type 1 Copper (T1Cu) Electron Acceptor Substrate->T1Cu Synchronous e- Hopping Radical Phenoxy Radical Intermediate Enzyme->Radical PCET Completion T1Cu->Radical Oxidation State Shift Degradation Downstream Cleavage & Polymerization Radical->Degradation Environmental Fate

Caption: Laccase-catalyzed PCET degradation pathway of o-propenylphenol.

Abiotic Degradation: Epoxidation and Oxidative Cleavage

In the absence of enzymatic catalysis, o-propenylphenol is susceptible to abiotic degradation driven by reactive oxygen species (ROS) and environmental peracids. The electron-rich propenyl double bond is a prime target for electrophilic attack.

Mechanistic Causality

When exposed to peroxy acids (a model for environmental advanced oxidation processes), the propenyl tail undergoes epoxidation. The reaction yields intermediates such as o-2,3-epoxypropylphenol and o-1,2-epoxypropylphenol 3. The formation of the oxirane ring induces significant ring strain, rendering the intermediate highly susceptible to subsequent nucleophilic attack by water (hydrolysis) to form diols, or direct oxidative cleavage to form benzaldehyde derivatives. The preservation of the phenolic hydroxyl group during the initial alkene oxidation highlights the regioselectivity of electrophilic ROS toward the aliphatic unsaturation over the aromatic ring under specific pH conditions.

Environmental Fate and Kinetic Profiling

Field studies provide macroscopic validation of these molecular mechanisms. In agricultural matrices, such as tomato crops treated with 2-propenylphenol-based formulations, the compound exhibits a relatively rapid dissipation profile.

Quantitative Kinetics

Residue analysis indicates that the environmental half-life of 2-propenylphenol in a tomato matrix is approximately 6.37 days, with 80% degradation occurring by the time of harvest 4. This rapid clearance is attributed to a combination of the aforementioned biotic PCET oxidation, abiotic photodegradation, and volatilization.

Table 1: Quantitative Summary of o-Propenylphenol Degradation Parameters

ParameterValue / DescriptionSource
Biotic Oxidation Energy Barrier 0.7 – 18.4 kcal/mol (Laccase PCET)Li et al., 2024 1
Primary Enzymatic Intermediate Phenoxy radicalLi et al., 2024 2
Primary Abiotic Intermediate o-2,3-epoxypropylphenolJOC, 1959 3
Environmental Half-Life (Tomato) 6.37 daysHu et al., 2002 [[4]]()
Analytical Limit of Detection (LOD) 0.01 mg/kg (3 ng absolute)Hu et al., 2002 4

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the workflows used to isolate, quantify, and model the degradation of o-propenylphenol.

Protocol A: Laccase-Catalyzed Degradation Assay

Objective: To monitor the PCET-driven oxidation of o-propenylphenol by TvL.

  • Enzyme Preparation: Dissolve purified Trametes versicolor laccase in 100 mM sodium acetate buffer (pH 4.5).

    • Causality: A pH of 4.5 maintains the specific protonation state of active site residues (such as Asp206) required for optimal substrate binding and efficient proton transfer 1.

  • Substrate Initiation: Add o-propenylphenol to achieve a final reaction concentration of 1 mM.

  • Kinetic Monitoring: Monitor the reaction continuously at 25°C using UV-Vis spectroscopy. The depletion of the substrate is tracked at its characteristic absorbance maximum, while the formation of radical coupling products (oligomers) can be observed as a broad absorbance increase in the 350-450 nm range.

  • Quenching (Self-Validation): Stop the reaction at designated time points by adding an equal volume of cold acetonitrile. This instantly denatures the enzyme and stabilizes the remaining substrate, preventing post-sampling degradation artifacts prior to HPLC analysis.

Protocol B: Environmental Residue Extraction and HPLC-UV Quantification

Objective: To extract and quantify trace levels of o-propenylphenol from complex biological matrices (e.g., plant tissue) [[4]]().

  • Extraction: Homogenize 10 g of the sample with 50 mL of acetone.

    • Causality: Acetone is utilized because it is miscible with the intrinsic water of the plant tissue. It efficiently lyses cell membranes and solvates both the polar hydroxyl group and the non-polar propenyl chain of the analyte.

  • Liquid-Liquid Partition: Filter the extract and partition with dichloromethane and aqueous sodium chloride. The organic layer retains the o-propenylphenol while highly polar aqueous interferents are discarded.

  • Purification (Clean-up): Pass the concentrated organic phase through a Florisil column.

    • Causality: Florisil (magnesium silicate) is a highly polar stationary phase. It irreversibly binds polar plant pigments (like chlorophyll) and lipids, allowing the moderately polar o-propenylphenol to elute cleanly when washed with an optimized solvent mixture, thereby drastically improving the signal-to-noise ratio.

  • Quantification: Concentrate the eluate to a known micro-volume and inject it into an HPLC system equipped with a UV detector. This method reliably achieves a minimum detectable concentration of 0.01 mg/kg, with recoveries between 87.7% and 90.2% 4.

Workflow Extraction Acetone Extraction (Solubilizes Phenolics) Partition Liquid-Liquid Partition (Removes Aqueous Impurities) Extraction->Partition Purification Florisil Column (Traps Polar Matrix) Partition->Purification Concentration Volume Reduction (Enhances Sensitivity) Purification->Concentration Analysis HPLC-UV Detection (Quantifies Residue) Concentration->Analysis

Caption: Step-by-step extraction and HPLC-UV quantification workflow for o-propenylphenol.

References

  • Source: PubMed / The Journal of Physical Chemistry B (ACS Publications), 2024.
  • The Journal of Organic Chemistry 1959 Volume 24 No.
  • Source: Chinese Journal of Pesticide Science, 2002.

Sources

Protocols & Analytical Methods

Method

Application of o-Propenylphenol Derivatives in Phenolic Resin Synthesis: A Guide Using Cardanol

Introduction: The Imperative for Sustainable Phenolic Resins Phenolic resins, the first truly synthetic polymers, have been mainstays in industries ranging from construction and automotive to electronics due to their exc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Sustainable Phenolic Resins

Phenolic resins, the first truly synthetic polymers, have been mainstays in industries ranging from construction and automotive to electronics due to their exceptional heat resistance, dimensional stability, and chemical inertness.[1][2] Traditionally, these thermosetting polymers are synthesized through the polycondensation of phenol with formaldehyde, both of which are derived from petrochemical feedstocks.[3][4][5] Growing environmental concerns and the drive for sustainability have spurred research into renewable alternatives to petroleum-based phenols.[6][7][8]

One of the most promising bio-based substitutes is Cardanol , a phenolic lipid derived from Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry.[9][10][11] Cardanol is a meta-substituted phenol with a C15 unsaturated alkyl chain. This long, flexible chain, which contains propenyl-like unsaturated bonds, imparts unique properties to the resulting phenolic resins, making it an exemplary model for the application of o-propenylphenol derivatives.[6][12] This application note provides a detailed guide for researchers on the synthesis of both novolac and resol-type phenolic resins using cardanol as a partial or complete substitute for phenol.

The Role of the Propenyl-Containing Alkyl Chain in Cardanol

The unique structure of cardanol, with its phenolic hydroxyl group and a long, unsaturated aliphatic side chain, offers several advantages in phenolic resin synthesis:

  • Improved Flexibility: The long C15 chain acts as an internal plasticizer, imparting greater flexibility and impact strength to the otherwise brittle phenolic resin network.[2][9]

  • Enhanced Hydrophobicity: The non-polar alkyl chain increases the water and chemical resistance of the cured resin, making it suitable for coatings and marine applications.[9]

  • Multiple Curing Pathways: The unsaturation in the side chain allows for additional cross-linking reactions (e.g., via oxidation or other polymerization mechanisms), which can enhance the thermal and mechanical properties of the final polymer.

  • Reduced Volatile Organic Compounds (VOCs): Utilizing this bio-based liquid reduces the reliance on petroleum-based, often more volatile, raw materials.

  • Sustainability: Sourced from an agricultural byproduct, cardanol enhances the bio-based content of the final product and promotes a circular economy.[8][13]

Part 1: Synthesis of Cardanol-Based Novolac Resins

Novolac resins are produced under acidic catalysis with a molar excess of the phenolic component to formaldehyde (P/F ratio < 1).[1][3][4] The resulting polymer is a thermoplastic, linear oligomer that requires a curing agent, typically hexamethylenetetramine (HMTA), for cross-linking.

Reaction Mechanism: Acid-Catalyzed Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution reaction. The acid catalyst protonates formaldehyde, forming a highly reactive electrophile (a carbocation). This electrophile then attacks the electron-rich ortho and para positions of the cardanol's phenolic ring, leading to the formation of hydroxymethylphenols, which rapidly react with other cardanol molecules to form methylene bridges (-CH2-).

Novolac_Mechanism cluster_initiation Initiation cluster_propagation Propagation F Formaldehyde (CH₂O) E+ Electrophile [CH₂OH]⁺ F->E+ + H⁺ H+ H⁺ (Acid Catalyst) Intermediate Hydroxymethyl-Cardanol E+->Intermediate + Cardanol Cardanol Cardanol Dimer Cardanol Dimer (Methylene Bridge) Intermediate->Dimer + Cardanol - H₂O Oligomer Novolac Oligomer Dimer->Oligomer + n(Cardanol + CH₂O)

Caption: Mechanism of Cardanol-Novolac Formation.

Experimental Protocol: Synthesis of a Cardanol-Formaldehyde Novolac Resin

This protocol describes the synthesis of a novolac resin using a 1:0.8 molar ratio of Cardanol to Formaldehyde.

Materials:

  • Cardanol (distilled from CNSL)

  • Formaldehyde (37-40% aqueous solution)

  • Oxalic Acid or Citric Acid (catalyst)[7][14]

  • Methanol (optional, for catalyst dissolution)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heating mantle with temperature control.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Charging Reactants: Charge the calculated amount of Cardanol into the flask. For a 1:0.8 molar ratio, this would be approximately 300g (1 mole) of Cardanol and 65g (0.8 moles) of 37% formaldehyde solution.

  • Catalyst Preparation: Prepare the catalyst solution. Dissolve 1-2% (by weight of cardanol) of oxalic acid or citric acid in a minimal amount of methanol or water.[14]

  • Reaction Initiation: Begin stirring the Cardanol and slowly add the formaldehyde solution.

  • Catalyst Addition & Heating: Add the catalyst solution to the reactor. Begin heating the mixture gradually to a target temperature of 100-120°C.[14] Maintain this temperature throughout the reaction.

  • Monitoring the Reaction: The reaction is exothermic. Control the temperature carefully. The reaction progress can be monitored by checking the viscosity or free formaldehyde content. The reaction typically takes 3-5 hours.[14]

  • Dehydration: Once the desired molecular weight is achieved, switch the setup for distillation (remove the reflux condenser and attach a distillation apparatus). Apply a vacuum to remove water and any unreacted monomers. This step is crucial for concentrating the resin and driving the reaction to completion.

  • Product Recovery: Once the dehydration is complete, the hot, viscous resin is poured into a suitable container and allowed to cool. The resulting product is a solid, brittle novolac resin.

ParameterValueReference
Molar Ratio (Cardanol:Formaldehyde)1 : 0.8[14]
CatalystOxalic Acid / Citric Acid[7][14]
Catalyst Concentration1-2% (w/w of Cardanol)[14]
Reaction Temperature100-120°C[14]
Reaction Time3-5 hours[14]
Curing Agent (for cross-linking)Hexamethylenetetramine (HMTA)[3]

Table 1: Typical Reaction Parameters for Cardanol-Novolac Synthesis.

Part 2: Synthesis of Cardanol-Based Resol Resins

Resol resins are synthesized under basic (alkaline) conditions with a molar excess of formaldehyde to the phenolic monomer (F/P ratio > 1).[3][4] The resulting product is a low-molecular-weight prepolymer that is thermosetting; it contains reactive hydroxymethyl (-CH2OH) groups that self-condense upon heating to form a cross-linked network without the need for an external curing agent.[3][4]

Reaction Mechanism: Base-Catalyzed Nucleophilic Addition

In a basic medium, the phenolic hydroxyl group of cardanol is deprotonated to form a phenoxide ion. This ion is a powerful nucleophile, with the negative charge delocalized to the ortho and para positions of the aromatic ring.[4][15] These activated positions then attack the electrophilic carbon of formaldehyde in a nucleophilic addition reaction, forming hydroxymethylphenols. With excess formaldehyde, multiple hydroxymethyl groups can be added to a single cardanol molecule.

Resol_Mechanism cluster_activation Activation cluster_addition Hydroxymethylation cluster_condensation Condensation & Curing Cardanol Cardanol Phenoxide Cardanol Phenoxide (Nucleophile) Cardanol->Phenoxide + OH⁻ - H₂O OH- OH⁻ (Base Catalyst) HM_Cardanol Hydroxymethyl-Cardanol Phenoxide->HM_Cardanol + CH₂O F Formaldehyde (CH₂O) Resol Resol Prepolymer HM_Cardanol->Resol + n(HM-Cardanol) - H₂O (Heat) Cured_Resin Cross-linked Network Resol->Cured_Resin Heat (120-180°C)

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Technical Notes & Optimization

Troubleshooting

improving yield and selectivity in o-propenylphenol chemical synthesis

Welcome to the technical support center for the synthesis of o-propenylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of o-propenylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we will delve into the intricacies of its synthesis, focusing on practical strategies to enhance yield and selectivity. This resource addresses common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

The synthesis of o-propenylphenol is a critical process in the development of advanced materials and fine chemicals.[1] Its structure is conducive to a variety of chemical changes, making it a valuable component in creating more complex molecules.[1] This guide will primarily focus on the two-step synthesis route: the Claisen rearrangement of allyl phenyl ether to o-allylphenol, followed by the isomerization of o-allylphenol to o-propenylphenol.

I. Troubleshooting Guide: The Claisen Rearrangement

The aromatic Claisen rearrangement is a powerful tool for forming carbon-carbon bonds. In this synthesis, allyl phenyl ether undergoes a[2][2]-sigmatropic rearrangement when heated to produce o-allylphenol.[2][3] This reaction is intramolecular and proceeds through a concerted, cyclic transition state.[2]

Frequently Asked Questions (FAQs)

Question 1: My Claisen rearrangement is resulting in a low yield of o-allylphenol. What are the likely causes and how can I improve it?

Answer: Low yields in the Claisen rearrangement can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The thermal Claisen rearrangement typically requires high temperatures, often in the range of 180-250°C.[2][4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.

  • Presence of Impurities: Impurities in the starting allyl phenyl ether can interfere with the reaction. It is crucial to start with a pure substrate.

  • Inefficient Heat Transfer: In larger scale reactions, inefficient or uneven heating can lead to localized hot spots or areas that do not reach the required temperature, both of which can negatively impact the yield.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Perform small-scale experiments at various temperatures within the recommended range to identify the optimal temperature for your specific setup.

  • Ensure Starting Material Purity: Purify the allyl phenyl ether, for example by distillation, before use.

  • Improve Heat Transfer: Use a suitable heating mantle with efficient stirring to ensure uniform heat distribution throughout the reaction mixture. For larger reactions, consider using a high-boiling, inert solvent to facilitate even heating.

  • Consider Acid Catalysis: The use of a Lewis acid or a strong protic acid like trifluoroacetic acid can significantly accelerate the Claisen rearrangement, potentially allowing for lower reaction temperatures.[5][6] However, be aware that this can sometimes lead to side reactions.[7]

Question 2: I am observing the formation of the p-allylphenol isomer. How can I improve the ortho-selectivity?

Answer: The regioselectivity of the aromatic Claisen rearrangement is influenced by the substitution pattern on the benzene ring.[3]

  • Steric Hindrance: If the ortho positions are blocked, the rearrangement will preferentially occur at the para position.

  • Electronic Effects: Electron-donating groups at the meta-position can direct the rearrangement to the para-position, while electron-withdrawing groups at the meta-position favor the ortho-product.[3]

Strategies to Enhance ortho-Selectivity:

  • Substrate Design: If possible, choose a starting phenol that does not have bulky substituents at the ortho-positions.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate, though its effect on regioselectivity is less pronounced.[3] Experimenting with different solvents may offer some improvement.

  • Lewis Acid Catalysis: Certain Lewis acids can enhance ortho-selectivity. A systematic study of different Lewis acids may be beneficial.

Question 3: The reaction mixture is turning dark, and I am isolating significant amounts of byproducts. What is causing this and how can I prevent it?

Answer: Darkening of the reaction mixture and the formation of byproducts are often indicative of decomposition or side reactions occurring at high temperatures.

  • Thermal Decomposition: Prolonged heating at high temperatures can cause the starting material or the product to decompose.

  • Oxidation: The phenolic products can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

  • Side Reactions: Besides the Claisen rearrangement, other reactions can occur, such as the addition of trifluoroacetic acid to the double bond if it is used as a catalyst.[7]

Preventative Measures:

  • Minimize Reaction Time: Optimize the reaction conditions to achieve complete conversion in the shortest possible time.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Lower Reaction Temperature: Explore the use of catalysts to lower the required reaction temperature.[5]

  • Careful Work-up: After the reaction is complete, cool the mixture promptly and proceed with the work-up to isolate the product and prevent further degradation.

II. Troubleshooting Guide: Isomerization of o-Allylphenol

The second step in the synthesis is the isomerization of the allyl group in o-allylphenol to the more thermodynamically stable propenyl group, yielding o-propenylphenol. This is typically achieved using a transition metal catalyst or a strong base.

Frequently Asked Questions (FAQs)

Question 1: My isomerization of o-allylphenol is inefficient, resulting in low conversion. How can I drive the reaction to completion?

Answer: Incomplete isomerization can be due to several factors related to the catalyst and reaction conditions.

  • Inactive Catalyst: The transition metal catalyst may be inactive or poisoned by impurities.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.

  • Suboptimal Temperature: The reaction may require a specific temperature to proceed efficiently.

  • Poor Choice of Base/Catalyst System: Not all catalysts are equally effective. The choice of catalyst and any co-ligands is crucial.

Troubleshooting Steps:

  • Catalyst Selection: A variety of transition metal complexes, including those of palladium and ruthenium, have been shown to be effective for this isomerization.[8][9][10] For example, PdCl₂(PhCN)₂ and Ru(cod)(cot) in the presence of a phosphine ligand are known catalysts.[8]

  • Optimize Catalyst Loading: Systematically vary the catalyst loading to find the minimum amount required for complete conversion.

  • Control Temperature: Determine the optimal reaction temperature for your chosen catalyst system. Some catalysts are effective at room temperature, while others may require heating.

  • Use of a Strong Base: Isomerization can also be achieved using a strong base like potassium hydroxide in a suitable solvent, such as an alcohol, often with heating.[4]

Question 2: I am getting a mixture of E- and Z-isomers of o-propenylphenol. How can I control the stereoselectivity?

Answer: The stereoselectivity of the isomerization is highly dependent on the catalyst system employed.

  • Catalyst Control: The choice of the transition metal and its ligands plays a critical role in determining the E/Z ratio of the product.

  • Thermodynamic vs. Kinetic Control: Some catalyst systems may favor the thermodynamically more stable trans (E)-isomer, while others can be tuned to selectively produce the cis (Z)-isomer.

Strategies for Stereoselective Isomerization:

  • For the (E)-isomer: Palladium catalysts such as PdCl₂(PhCN)₂ and ruthenium catalysts like RuH₂(PPh₃)₄ and RuH₂(CO)(PPh₃)₃ have been reported to give high (E)-selectivity.[11]

  • For the (Z)-isomer: The Ru(cod)(cot)/PEt₃ system has been shown to be highly selective for the formation of (Z)-2-propenylphenol.[12] The choice of phosphine ligand and solvent can further influence this selectivity. Nonpolar solvents like hexane and benzene generally give good results for (Z)-selectivity with this catalyst.[11]

Question 3: I am observing the formation of 2-methylbenzo[b]furan as a byproduct. What is causing this and how can it be minimized?

Answer: The formation of 2-methylbenzo[b]furan is a known side reaction that can occur during the isomerization of o-allylphenol, particularly under certain catalytic conditions. This cyclization is often promoted by the same catalysts used for the desired isomerization.

Minimizing Byproduct Formation:

  • Careful Catalyst Selection: Some catalysts may have a higher propensity for promoting the cyclization reaction. Screening different catalysts is recommended.

  • Reaction Time and Temperature: Prolonged reaction times or higher temperatures can sometimes favor the formation of the cyclized byproduct. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.

  • Ligand Effects: In the case of ruthenium-catalyzed isomerizations, the choice of phosphine ligand can significantly impact the product distribution. For instance, the use of PEt₃ with Ru(cod)(cot) has been shown to be highly selective for the desired (Z)-propenylphenol with minimal formation of the benzofuran.[11]

III. Experimental Protocols

Protocol 1: Claisen Rearrangement of Allyl Phenyl Ether
  • Place purified allyl phenyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • If performing a thermal rearrangement, heat the flask in a heating mantle to the optimized temperature (typically 180-250°C).

  • If using a catalyst, add the catalyst (e.g., trifluoroacetic acid) to the flask before heating.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with an appropriate work-up procedure, which may include dilution with an organic solvent, washing with a basic solution to remove any acidic catalyst, and drying over an anhydrous salt.

  • Purify the crude o-allylphenol by vacuum distillation or column chromatography.

Protocol 2: Isomerization of o-Allylphenol to o-Propenylphenol
  • In a flask under an inert atmosphere, dissolve o-allylphenol in a suitable dry solvent (e.g., hexane or benzene for the Ru-catalyzed reaction).

  • Add the transition metal catalyst (e.g., Ru(cod)(cot)) and the appropriate ligand (e.g., PEt₃).

  • Stir the reaction mixture at the optimized temperature (e.g., 20°C for the Ru/PEt₃ system).

  • Monitor the reaction by TLC or GC until the o-allylphenol is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting o-propenylphenol by vacuum distillation or column chromatography.

IV. Data Presentation

Table 1: Effect of Phosphine Ligand on Ru-Catalyzed Isomerization of o-Allylphenol

LigandYield (%)(Z)-Selectivity (%)
PEt₃9497
PEt₂Ph9298
PMe₃Low ActivityHigh (Z)-selectivity
PPrⁱ₃Low ActivityHigh (Z)-selectivity
PPh₃Low ActivityLow Selectivity

Data adapted from a study on the selective isomerization of 2-allylphenol.[11]

V. Visualizations

Diagram 1: Synthetic Pathway to o-Propenylphenol

G cluster_0 Step 1: Claisen Rearrangement cluster_1 Step 2: Isomerization Allyl Phenyl Ether Allyl Phenyl Ether o-Allylphenol o-Allylphenol Allyl Phenyl Ether->o-Allylphenol Heat (180-250°C) or Acid Catalyst o-Propenylphenol o-Propenylphenol o-Allylphenol->o-Propenylphenol Transition Metal Catalyst or Strong Base

Caption: Two-step synthesis of o-propenylphenol.

Diagram 2: Troubleshooting Flowchart for Low Yield in Claisen Rearrangement

G Start Low Yield of o-Allylphenol Q1 Is reaction temperature optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is starting material pure? A1_Yes->Q2 Sol1 Optimize temperature (180-250°C) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is heat transfer efficient? A2_Yes->Q3 Sol2 Purify allyl phenyl ether A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Consider_Catalyst Consider acid catalysis for lower temperature A3_Yes->Consider_Catalyst Sol3 Improve stirring/ Use high-boiling solvent A3_No->Sol3 Sol3->Consider_Catalyst

Caption: Decision tree for improving Claisen rearrangement yield.

VI. References

  • Claisen rearrangement - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. (2024, March 19). Retrieved March 24, 2026, from [Link]

  • Udding, J. H., et al. (1969). The ortho-Claisen rearrangement of phenyl allyl ethers in trifluoroacetic acid. Journal of the Chemical Society, Chemical Communications, (23), 1345.

  • Berski, S., et al. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40(10), 8446-8454.

  • Golborn, P., & Scheinmann, F. (1973). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1, 2870-2875.

  • Sato, T., et al. (1999). Selective Isomerization of 2-Allylphenol to (Z)-2-Propenylphenol. Chemistry Letters, 28(5), 441-442.

  • Lebel, H., & Paquet, V. (2006). Efficient allyl to propenyl isomerization in functionally diverse compounds with a thermally modified Grubbs second-generation catalyst. Organic Letters, 8(24), 5481-5484.

  • van der Heijden, J., et al. (2018). Design principles for enantiospecific para- and ortho-[2][2] rearrangements of chiral aryl–allyl ethers. Chemical Science, 9(14), 3589-3594.

  • White, W. N., & Slater, C. D. (1962). The ortho-Claisen Rearrangement. VI. The Rates of Rearrangement of Allyl m-X-Phenyl Ethers to 2-Allyl-5-X-phenols. The Journal of Organic Chemistry, 27(8), 2908-2914.

  • White, W. N., & Fife, W. K. (1961). The ortho-Claisen Rearrangement. I. The Effect of Substituents on the Rearrangement of Allyl p-X-Phenyl Ethers. Journal of the American Chemical Society, 83(18), 3846-3850.

  • Braude, E. A., & Coles, J. A. (1950). Synthesis of Isomers of Eugenol. Journal of the Chemical Society, 2014-2019.

  • Cruikshank, B. I., & Davies, N. R. (1973). The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst. Australian Journal of Chemistry, 26(7), 1529-1543.

  • Wang, H., et al. (2020). Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst. Organic Letters, 22(8), 3123-3127.

  • Sato, T., et al. (2003, June 1). Selective Isomerization of 2-Allylphenol to (Z)-2-Propenylphenol Catalyzed by Ru(cod)(cot)/PEt3. Chemistry Letters, 32(6), 524-525.

  • van der Heijden, J., et al. (2015). Isomerization of Allylbenzenes. Chemical Reviews, 115(11), 4945-5021.

  • Krompiec, S., et al. (2004). Selective double bond isomerization of allyl phenyl ethers catalyzed by ruthenium metal complexes. Journal of Molecular Catalysis A: Chemical, 219(1), 29-40.

  • CN104211581A - Synthesis process of allylphenol compounds. (2011, June 20). Google Patents.

  • WO2009080338A1 - Purification of phenol. (n.d.). Google Patents. Retrieved March 24, 2026, from

  • How to Minimize Side Reactions Using 1-Propanol Solvents. (2026, March 8). Patsnap Eureka.

  • Opper, K. S., et al. (2011). Catalytic Z-selective olefin cross-metathesis for natural product synthesis. Nature, 471(7338), 358-362.

  • Bokade, V. V., et al. (2010). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Catalysis Science & Technology, 1(1), 139-146.

  • Dander, J. E., & Garg, N. K. (2017). Synthesis of Complex Phenols Enabled by a Rationally Designed Hydroxide Surrogate. ACS Central Science, 3(4), 347-352.

  • Queiroz, C., et al. (2025, November 21). Historical Insights Into the Purification of Polyphenol Oxidase From Plants. Food Science & Nutrition, 13(11), e71175.

  • Trost, B. M., & Hisaindee, S. (2014). Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. Journal of the American Chemical Society, 136(10), 3894-3904.

  • A New, Environmentally-friendly Phenol Production Method. (2002, January 9). National Institute of Advanced Industrial Science and Technology (AIST).

  • p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved March 24, 2026, from [Link]

  • US3169101A - Purification of impure phenols by distillation with an organic solvent. (n.d.). Google Patents. Retrieved March 24, 2026, from

  • Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved March 24, 2026, from [Link]

  • US4060563A - Process for preparing 2-allyl phenol. (n.d.). Google Patents. Retrieved March 24, 2026, from

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM.

  • Aydin, S., & Kadi, F. (2017). Purification and characterization of polyphenol oxidase from purslane. Brazilian Journal of Food Technology, 20.

  • Exploring 2-Propenylphenol: Synthesis Intermediate for Advanced Materials. (2025, October 29). NINGBO INNO PHARMCHEM CO.,LTD.

  • Side reactions and byproduct formation in the Prins reaction for prenol. (n.d.). Benchchem.

  • Brittain, J. M., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(14), 4153.

  • de Souza, C. E. C., et al. (2019). Green Chemistry. Green Chemistry, 21(5), 1051-1060.

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses Procedure.

  • Yilmaz, S., & Kutlu, T. (2025, December 17). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Molecules, 30(24), 5174.

  • Phenol Chemistry. Synthesis and Reactions. CHEM 242 stream. (2020, April 22). YouTube.

  • (a) Sequence of reactions to the formation of phenol and propylene from... | Download Scientific Diagram. (n.d.). ResearchGate.

  • [Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry. (2014, March 15). Reddit.

  • How to Optimize 1-Propanol Production Yield. (2026, March 8). Patsnap Eureka.

Sources

Optimization

troubleshooting co-elution impurities in o-propenylphenol distillation

Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is specifically engineered for researchers and process chemists struggling with the isolation of o-propenylphenol (2-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is specifically engineered for researchers and process chemists struggling with the isolation of o-propenylphenol (2-propenylphenol).

The synthesis of o-propenylphenol typically relies on the Claisen rearrangement of allyl phenyl ether to form o-allylphenol, followed by a base-catalyzed isomerization to shift the terminal double bond into conjugation with the aromatic ring. However, incomplete isomerization and thermal degradation frequently lead to complex mixtures that are notoriously difficult to separate.

Below is an in-depth mechanistic breakdown, troubleshooting Q&A, and self-validating protocols to help you achieve high-purity o-propenylphenol.

Mechanistic Pathway & Impurity Formation

To troubleshoot co-elution, we must first understand the origin of the impurities. The primary contaminant is the un-isomerized intermediate, o-allylphenol. Secondary contaminants include unreacted starting material (allyl phenyl ether) and high-molecular-weight oligomers formed during the distillation process itself.

Pathway APE Allyl Phenyl Ether (Starting Material) OAP o-Allylphenol (Intermediate/Impurity) APE->OAP Claisen Rearrangement (200°C) OPP o-Propenylphenol (Target Product) OAP->OPP Base Catalysis (Isomerization) TAR Oligomeric Tar (Degradation) OAP->TAR Thermal Polymerization OPP->TAR Thermal Polymerization

Reaction pathway from allyl phenyl ether to o-propenylphenol, highlighting impurity formation.

Quantitative Impurity Profile

Understanding the physical properties of your mixture is critical. The core issue with separating o-allylphenol and o-propenylphenol is their nearly identical vapor pressures.

CompoundProcess RoleBoiling Point (760 mmHg)Boiling Point (15 mmHg)Structural Feature
Allyl Phenyl Ether Starting Material~192 °C~85 °CTerminal alkene, neutral ether
o-Allylphenol Intermediate / Impurity220 °C[1]~99 °CTerminal alkene, acidic phenol
o-Propenylphenol Target Product~230 °C~112 °CInternal alkene, acidic phenol
Oligomers Degradation ByproductN/A (Decomposes)N/ACross-linked phenolic chains

Troubleshooting Guide (FAQs)

Q1: Why do I consistently see a co-eluting impurity in my o-propenylphenol fractions during vacuum distillation? A: You are likely observing co-elution of o-allylphenol. At atmospheric pressure, the boiling points of o-allylphenol (220 °C)[1] and o-propenylphenol (~230 °C) differ by only 10 °C. Under vacuum distillation conditions, this temperature delta compresses significantly. Standard laboratory fractionating columns (e.g., Vigreux) lack the theoretical plates required to resolve them. The most effective solution is not better distillation, but rather driving the upstream base-catalyzed isomerization to 100% completion so that no o-allylphenol remains in the distillation pot[2].

Q2: My distillation pot is forming a thick, dark tar, and my product yield is plummeting. What is happening? A: Alkenylphenols are highly susceptible to free-radical polymerization when subjected to prolonged thermal stress[3]. Because you are likely using a high reflux ratio to separate the closely boiling isomers, the extended residence time in the heated pot initiates cross-linking, turning your product into oligomeric tar. To prevent this, you must lower the pot temperature using high vacuum and introduce a free-radical scavenger, such as 4-methoxyphenol (MEHQ), prior to heating[3].

Q3: How can I separate unreacted allyl phenyl ether from the phenolic mixture if distillation fails? A: If your Claisen rearrangement did not go to completion, you can exploit the chemical difference between the ether and the phenols. By utilizing "Claisen's alkali" (a strongly basic solution of potassium hydroxide in methanol and water), you can selectively deprotonate the phenolic compounds, rendering them water-soluble. The neutral allyl phenyl ether remains in the organic phase and can be washed away with a non-polar solvent like hexanes before you re-acidify and extract your product.

Validated Experimental Protocols

To ensure scientific integrity and high yields, implement the following self-validating workflows. These protocols are designed to address the root causes of co-elution and degradation.

Protocol 1: Optimized Base-Catalyzed Isomerization

Causality: Attempting to distill a mixture of o-allylphenol and o-propenylphenol is a losing battle due to boiling point proximity. The most robust strategy is to eliminate the impurity chemically by forcing the thermodynamic shift of the double bond into conjugation with the aromatic ring[2].

  • Dissolution: Dissolve the crude o-allylphenol in three times its volume of a saturated solution of potassium hydroxide (KOH) in methanol[2].

  • Solvent Stripping: Equip the flask for distillation and slowly distill off the methanol until the internal temperature of the liquid rises to 110 °C[2].

    • Mechanistic Note: Methanol's low boiling point prevents the reaction from reaching the thermal activation energy required for rapid isomerization. Removing it concentrates the base and raises the reflux temperature.

  • Reflux: Attach a reflux condenser and heat the concentrated mixture at 110 °C for exactly 6 hours[2].

  • Self-Validation Step: Withdraw a 0.5 mL aliquot, quench it in 1M HCl, extract with diethyl ether, and analyze via GC-FID or 1H-NMR. Do not proceed until the terminal alkene proton signals (δ ~5.9 ppm) are completely absent, confirming <1% o-allylphenol remains.

  • Workup: Cool the mixture, dilute with water, and carefully neutralize with dilute HCl. Extract the resulting o-propenylphenol with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol 2: Stabilized High-Vacuum Fractional Distillation

Causality: Even pure o-propenylphenol will degrade into tar if distilled unprotected. Introducing a radical inhibitor and utilizing high vacuum mitigates thermal polymerization[3].

  • Preparation: Transfer the dried, solvent-free crude o-propenylphenol to a round-bottom distillation flask.

  • Inhibition: Add 500 to 7,000 ppm of 4-methoxyphenol (MEHQ) directly to the crude mixture[3].

    • Mechanistic Note: MEHQ acts as a radical scavenger, terminating polymerization chain reactions that are initiated by heat and trace oxygen[3].

  • Apparatus Setup: Equip the flask with a vacuum-jacketed Vigreux column or a short packed column, a distillation head, and a multi-neck receiving cow.

  • Vacuum Application: Apply a high vacuum (ideally <15 mmHg) before applying any heat. Ensure the system is completely sealed.

    • Mechanistic Note: Dropping the pressure lowers the boiling point of o-propenylphenol to ~112 °C, drastically reducing the thermal stress on the alkenyl functional group.

  • Distillation: Slowly heat the pot. Discard the initial volatile fore-run (which may contain trace phenol or solvent). Collect the main fraction of o-propenylphenol at the stabilized vapor temperature.

  • Self-Validation Step: Perform GC-MS on the collected main fraction to verify purity (>98%) and to quantify the E/Z isomer ratio of the propenyl group.

References

  • OR 22: Separation of the ethereal and phenolic fractions - chemistry-chemists.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbtqWsWPtClRwen8r5letfsna1SaKpgJs_NTNNjdISXrsINwkYU7cGhfDYJ6a7a9QHoSYQzrjPKP1xZips9EMWxeVEi16vmWze0kIyvMaifemdjNDdxAgty1Zan9yU20y_nm4yCOblaiRzVHkkRYUmUHM7mar6WivVNq_pgjHBrtC3db3Fx2PBg_2sI1GGVTCgYLC2J3ya32TeWG5tHubDIMc=]
  • Organic Reactions, Volume 2 - weebly.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr6G_zxfXZ6h-4ftQWXXU5-Eqn3ptmh2DXlKmmHG1FP3bDvn24YZmc_xaDYGTicCuVYbR0L99UGOkVgpdXpjHHFHw73O3fM6nziKKIPxDsbeJs2c6AwkMKoMV81os2MJN5rKSa5ZWfDNoQP2koi74FJ28XR_RL9w6-psGW-ChBc5AMPxvYDg==]
  • United States Patent (19) - Toughened bismaleimide resin systems / Stabilization - googleapis.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFn4jIULkuMYmUMt7p1UF8ad4nqVliNhWTvbWHfNNrTqigPZmR9cwE_KMXEcBloSKUNJCQ3g02Th8kYMNVtS_vgGBTD7ON99BQIMmNTBYWNEZqvZ6e3EOT8Dr_tYQy_OT3DJrGYn8GxHGxi6EcuyK4p0wikNSVtPosk6JHjlADaKWNMylsVFw6kKk_Hg==]
  • CAS 1745-81-9 2-Allylphenol - alfa-chemistry.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQlnA5IH39X7osBwYtp7JGb9EHCTxO6ivnOgLbP6hHYqfx7u1J59NLabgoaZS0n-6E4oJ8A1wOo1GicNtGhQPjQDnq-p-ISl0EDU-sevHiGgrHUlbx2IZLOx2RFOR8NcGW_-fCsbxSwXT1cwVYWTjEZDS7VI0uj3AqXH801TTE9-RMGUgTCg==]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Profiling and Hazard Causality

As a Senior Application Scientist, I frequently consult with drug development professionals and polymer chemists who utilize o-propenylphenol (also known as 2-propenylphenol) in the synthesis of bio-based benzoxazines, s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and polymer chemists who utilize o-propenylphenol (also known as 2-propenylphenol) in the synthesis of bio-based benzoxazines, spiropyran derivatives, and advanced resins. While its utility in organic synthesis is undeniable, its phenolic backbone and reactive propenyl side-chain present specific logistical and safety challenges.

Proper handling and disposal are not merely regulatory checkboxes; they are critical components of scientific integrity and laboratory safety. This guide provides a definitive, causality-driven framework for the operational management, handling, and disposal of o-propenylphenol.

Before designing a handling or disposal workflow, we must understand the molecule's physical behavior. o-Propenylphenol is a sterically hindered phenol. The hydroxyl group makes it weakly acidic and highly irritating to mucosal membranes, while the hydrocarbon tail contributes to its combustibility and environmental persistence.

Table 1 summarizes the critical data points that dictate our operational parameters.

Table 1: Quantitative Physicochemical and Hazard Data for o-Propenylphenol

PropertyValueOperational Implication (Causality)
CAS Number 6380-21-8 (cis/trans mix)Unique identifier required for accurate SDS tracking and waste logging.
Molecular Weight 134.18 g/mol Essential for stoichiometric calculations during neutralization.
Boiling Point 230–231 °CLow volatility at standard pressure; however, aerosols are highly stable[1].
Flash Point 91 °C (195.8 °F)Combustible liquid; strictly requires the elimination of local ignition sources[2].
Density 1.044 g/mL at 25 °CHeavier than water; it will sink and form a distinct lower layer in aqueous biphasic waste systems[1].
GHS Hazards H315, H319, H335Dictates mandatory barrier PPE and strict ventilation requirements[2].
Env. Rating WGK 3Highly water-endangering; strictly prohibits any form of drain disposal[2].

Section 2: Self-Validating Handling Protocol

Safety protocols fail when they are followed blindly. A self-validating protocol incorporates immediate feedback loops so the operator knows the system is functioning correctly in real-time.

Protocol 1: Volumetric Transfer and Reaction Setup

  • Environmental Isolation : Conduct all transfers within a certified Class II chemical fume hood.

    • Causality: o-Propenylphenol is classified as a[3]. Its vapor pressure at room temperature is sufficient to cause acute respiratory irritation if inhaled.

  • Barrier Protection : Utilize neoprene or nitrile gloves (minimum 0.4 mm thickness) and splash-proof chemical goggles.

    • Causality: The compound is a[2]. Phenolic compounds can rapidly permeate thin latex, leading to systemic absorption and localized tissue necrosis.

  • Liquid Handling : Use positive displacement pipettes rather than standard air-displacement models.

    • Causality: The liquid's[1] and viscosity differ from aqueous solutions. Positive displacement ensures volumetric accuracy and prevents aerosolization caused by air-cushion expansion.

  • System Validation (Feedback Loop) : Before initiating the reaction, pass a Kimwipe moistened with dilute sodium hydroxide (NaOH) around the exterior sash of the fume hood. A color change on the wipe or the detection of a characteristic sweet, phenolic odor outside the hood indicates a breach in containment velocity, requiring immediate recalibration of the hood's airflow.

Section 3: Waste Segregation and Disposal Logistics

The disposal of o-propenylphenol must strictly avoid aqueous discharge. Introducing phenolic compounds into municipal wastewater can lead to the formation of highly toxic, recalcitrant chlorophenols during standard water chlorination processes.

We mandate high-temperature incineration for o-propenylphenol waste. Thermal destruction (>1000 °C) ensures the complete homolytic cleavage of the aromatic ring, preventing the formation of toxic dioxins or furans which can occur at lower, uncontrolled combustion temperatures.

G Gen Waste Generation (o-Propenylphenol) Seg Segregation (Non-Halogenated Organics) Gen->Seg Isolate from oxidizers Store Secondary Containment (Flammables Cabinet) Seg->Store Label & log Treat Final Disposal (High-Temp Incineration) Store->Treat EPA/RCRA transfer

Fig 1: Operational workflow for o-propenylphenol waste segregation and thermal destruction.

Protocol 2: Waste Consolidation

  • Segregation : Collect o-propenylphenol waste exclusively in high-density polyethylene (HDPE) or PTFE-lined containers designated for "Non-Halogenated Organic Waste."

  • Incompatibility Check : Strictly isolate this waste stream from strong oxidizing agents (e.g., nitric acid, permanganates, peroxides).

    • Causality: The electron-rich phenolic ring is highly susceptible to rapid, exothermic oxidation. This reaction can easily generate enough heat to exceed the compound's [2], leading to auto-ignition within the waste carboy.

  • Labeling & Logging : Record the exact volume and concentration of the waste on the RCRA-compliant hazardous waste tag.

    • System Validation (Feedback Loop): Lightly touch the exterior of the waste container 15 minutes after adding the chemical. The container must remain at ambient temperature; any localized heating indicates an unwanted cross-reaction in the waste stream, requiring immediate emergency venting and isolation.

Section 4: Spill Response and Chemical Decontamination

In the event of an uncontained release, mechanical absorption must be followed by chemical neutralization to ensure the workspace is fully decontaminated.

Protocol 3: Two-Stage Spill Remediation

  • Source Control and Absorption : Evacuate non-essential personnel and eliminate all ignition sources immediately. Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

    • Causality: Combustible absorbents like sawdust provide fuel that can ignite if the heat of absorption raises the local temperature near the combustible threshold.

  • Mechanical Recovery : Use non-sparking polypropylene scoops to transfer the saturated absorbent matrix into a chemically compatible, sealable hazardous waste pail.

  • Chemical Neutralization : Wash the affected surface with a 5% sodium carbonate (Na₂CO₃) or mild alkaline detergent solution.

    • Causality: o-Propenylphenol is weakly acidic. The alkaline wash deprotonates the residual phenol, converting it into its highly water-soluble phenoxide salt, effectively lifting the chemical from the benchtop or floor matrix.

  • Final Verification (Feedback Loop) : Wipe the decontaminated area with a dry, clean swab and check for residual slickness or odor. A completely decontaminated surface will exhibit high physical friction and zero phenolic scent.

References

  • Title: 2-Propenylphenol | C9H10O | CID 93029 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

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